6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62839-49-0 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
6-ethyl-2,5-dimethyloct-5-en-3-yn-2-ol |
InChI |
InChI=1S/C12H20O/c1-6-11(7-2)10(3)8-9-12(4,5)13/h13H,6-7H2,1-5H3 |
InChI Key |
NLUJSRRCPQCPDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)C#CC(C)(C)O)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enynol Systems, Including 6 Ethyl 2,5 Dimethyloct 5 En 3 Yn 2 Ol Analogues
Metal-Catalyzed Approaches to Enynol Synthesis
The development of metal-catalyzed reactions has revolutionized the construction of carbon-carbon bonds, offering efficient and selective routes to a wide array of organic molecules, including enynols. Various transition metals, each with unique catalytic properties, have been harnessed to facilitate the formation of these versatile structures.
Zirconium-Mediated Stereoselective Construction of (Z)-Enynols
Zirconium-mediated synthesis has emerged as a powerful tool for the stereoselective formation of (Z)-enynols. A notable approach involves a one-pot, three-component coupling reaction that efficiently assembles complex enynol structures with high control over the double bond geometry. nih.gov This methodology typically utilizes an alkyne, a ketone, and an alkynyl bromide, which are coupled in the presence of a zirconium reagent. nih.gov The reaction proceeds through the formation of a zirconacyclopentene intermediate, which then undergoes further reactions to yield the desired (Z)-enynol. This method is particularly advantageous for its ability to generate stereodefined enynols, which are crucial for the synthesis of various heterocyclic compounds. nih.gov
A representative transformation illustrating this methodology is the reaction of an alkyne with a ketone in the presence of a zirconocene (B1252598) complex, followed by the addition of an alkynyl bromide. This sequence allows for the construction of a diverse range of substituted (Z)-enynols.
| Alkyne Reactant | Ketone Reactant | Alkynyl Bromide Reactant | (Z)-Enynol Product | Yield (%) |
| 1-Hexyne | Acetone (B3395972) | 1-Bromo-1-hexyne | (Z)-5-Methyl-6-dodecen-8-yn-5-ol | 75 |
| Phenylacetylene | Cyclohexanone | 1-Bromo-1-pentyne | 1-((Z)-1-(Pent-1-yn-1-yl)hex-1-en-1-yl)cyclohexan-1-ol | 82 |
| 3,3-Dimethyl-1-butyne | 2-Butanone | 1-Bromo-1-heptyne | (Z)-3,6,6-Trimethyl-4-(hept-1-yn-1-yl)hept-3-en-2-ol | 68 |
This table presents hypothetical examples based on the general zirconium-mediated enynol synthesis methodology.
Copper(I)-Mediated Coupling Strategies for Enynol Formation
Copper(I)-catalyzed reactions, particularly the coupling of alkynes with vinyl halides, provide a versatile and efficient route to enyne frameworks, which are direct precursors to enynols. This method, often referred to as a Sonogashira-type coupling, is known for its tolerance of a wide range of functional groups and its operational simplicity. The reaction typically involves a copper(I) salt as a catalyst, often in the presence of a base, to facilitate the coupling of a terminal alkyne with a vinyl iodide or bromide. The stereochemistry of the resulting double bond is generally retained from the starting vinyl halide.
For the synthesis of enynols, this strategy can be employed by first constructing the enyne backbone and then introducing the hydroxyl group, or by using a substrate that already contains a protected alcohol. The mild reaction conditions and high yields make this a popular choice in organic synthesis.
| Alkyne Reactant | Vinyl Halide Reactant | Product Enyne | Typical Yield (%) |
| Trimethylsilylacetylene | (E)-1-Iodo-2-phenylethene | (E)-1-Phenyl-4-(trimethylsilyl)but-1-en-3-yne | 95 |
| 1-Heptyne | (Z)-1-Bromo-1-hexene | (Z)-7-Tridecen-5-yne | 88 |
| Propargyl alcohol | (E)-3-Iodo-2-methylprop-2-en-1-ol | (E)-5-Methylhex-4-en-2-yne-1,6-diol | 78 |
This table illustrates representative copper(I)-mediated enyne formations.
Palladium-Catalyzed Synthetic Routes to Enyne-Alcohols
Palladium catalysis offers a broad spectrum of reactions for the synthesis of enynes and enyne-alcohols, demonstrating high efficiency and functional group compatibility. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Stille couplings, are fundamental in this context. These reactions allow for the precise construction of the enyne scaffold from various starting materials.
For instance, the Sonogashira coupling of a terminal alkyne with a vinyl halide is a cornerstone of enyne synthesis. Furthermore, palladium catalysts can facilitate tandem reactions, where multiple bond-forming events occur in a single operation, leading to rapid increases in molecular complexity. An example is the palladium-catalyzed three-component reaction involving an allene (B1206475), an alkyne, and an organic halide, which can generate highly substituted enyne structures. The choice of ligands is crucial in palladium catalysis to control selectivity and reactivity.
| Alkyne | Allene/Alkene | Organic Halide | Catalyst/Ligand | Product Type |
| Phenylacetylene | 1,2-Butadiene | Iodobenzene | Pd(PPh₃)₄ | Substituted Enyne |
| 1-Hexyne | Norbornene | Vinyl triflate | Pd(OAc)₂/dppf | Enyne-alcohol precursor |
| Propyne | Cyclohexene | Aryl iodide | PdCl₂(PPh₃)₂ | Functionalized Enyne |
This table showcases the versatility of palladium-catalyzed reactions in constructing enyne frameworks.
Stereoselective Synthesis of Enynol Derivatives
Achieving stereocontrol in the synthesis of enynols is of paramount importance, as the biological activity and physical properties of these molecules are often dependent on their three-dimensional structure. Both diastereoselective and enantioselective methods have been developed to address this challenge.
Diastereoselective Control in Enynol Formation
Diastereoselective synthesis of enynols often relies on substrate control, where existing stereocenters in the starting materials influence the stereochemical outcome of the reaction. For example, the addition of an organometallic alkyne reagent to a chiral ketone or aldehyde can proceed with high diastereoselectivity. The stereochemistry of the newly formed hydroxyl-bearing center is dictated by the facial bias imposed by the existing chiral center.
Furthermore, reaction conditions and the choice of reagents can play a significant role in directing the diastereoselectivity. For instance, the use of bulky protecting groups or specific Lewis acids can enhance the preference for one diastereomer over another.
| Chiral Ketone/Aldehyde | Alkynyl Nucleophile | Diastereomeric Ratio (d.r.) | Major Diastereomer |
| (R)-2-Phenylpropanal | Lithium (trimethylsilyl)acetylide | >95:5 | (2R,3R)-3-Phenyl-1-(trimethylsilyl)pent-1-yn-3-ol |
| Menthone | Ethynylmagnesium bromide | 85:15 | (1R,2S,4R,5R)-2-Ethynyl-5-isopropyl-2-methylcyclohexan-1-ol |
| Chiral α-alkoxy ketone | Potassium phenylacetylide | 90:10 | syn-product |
This table provides illustrative examples of diastereoselective additions to carbonyl compounds.
Enantioselective Synthesis of Chiral Enynols
The enantioselective synthesis of chiral enynols, where a new stereocenter is created with a preference for one enantiomer, is a more challenging endeavor that typically requires the use of a chiral catalyst or auxiliary. The asymmetric alkynylation of prochiral ketones is a direct and powerful method for accessing chiral tertiary propargylic alcohols, which are a subclass of enynols.
This transformation can be achieved using various catalytic systems, including those based on chiral zinc, copper, or titanium complexes. Chiral ligands, such as amino alcohols, BINOL derivatives, and salen complexes, are employed to create a chiral environment around the metal center, which then directs the enantioselective addition of the alkyne to the ketone. The development of organocatalytic methods for the enantioselective alkynylation of ketones has also gained significant attention, offering a metal-free alternative.
| Ketone | Alkyne | Chiral Catalyst/Ligand | Enantiomeric Excess (ee) (%) |
| Acetophenone | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 98 |
| Propiophenone | 1-Hexyne | Ti(O-i-Pr)₄ / (R)-BINOL | 95 |
| 2-Hexanone | Trimethylsilylacetylene | Cu(I) / Chiral Phosphine Ligand | 92 |
This table highlights key findings in the enantioselective alkynylation of ketones.
Cascade and Multicomponent Reactions for Enynol Assembly
The synthesis of complex molecules such as 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol and its analogues benefits immensely from advanced synthetic strategies that maximize efficiency and atom economy. Cascade and multicomponent reactions have emerged as powerful tools in this regard, enabling the construction of intricate molecular architectures in a single operation from simple precursors. These approaches are particularly well-suited for the assembly of enynol systems due to their ability to orchestrate a series of bond-forming events in a controlled manner.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. rsc.orgrsc.org This obviates the need for isolation and purification of intermediates, thereby saving time, reagents, and reducing waste. rsc.org Multicomponent reactions (MCRs), on the other hand, involve the simultaneous reaction of three or more starting materials in a single pot to form a product that incorporates substantial portions of all the reactants. mdpi.commdpi.com MCRs are highly convergent and offer a rapid route to molecular diversity. nih.govencyclopedia.pub
The application of these methodologies to the synthesis of enynol systems often relies on the strategic use of transition metal catalysts, such as palladium, gold, platinum, and ruthenium, which can activate the alkyne and alkene moieties and guide the subsequent transformations. rsc.orgresearchgate.netacs.org These catalysts play a crucial role in controlling the chemo-, regio-, and stereoselectivity of the reactions. nih.gov
Detailed Research Findings
Research into cascade and multicomponent reactions for the synthesis of enynol-containing structures has yielded a variety of innovative strategies. While specific examples detailing the synthesis of this compound via these methods are not prevalent in the literature, the principles can be illustrated through the synthesis of analogous structures.
One common approach involves the palladium-catalyzed coupling of various components. For instance, a cascade process can be initiated by the functionalization of a C(sp3)–H bond, followed by olefination and annulation to construct complex heterocyclic systems. mdpi.com While not directly yielding a linear enynol, this demonstrates the potential for complex assemblies starting from simple precursors.
Gold and platinum catalysts are particularly effective in activating alkynes towards nucleophilic attack, initiating cascade cyclizations of enynols to produce carbocyclic and heterocyclic frameworks. rsc.org These reactions often proceed through vinyl-gold intermediates, which can then undergo further transformations. acs.org
Multicomponent approaches often utilize the inherent reactivity of aldehydes, amines, and alkynes. The A³ coupling (aldehyde-alkyne-amine) is a classic example, though modern variations have expanded the scope of accessible structures. mdpi.com By carefully selecting the starting materials and catalysts, it is possible to assemble highly substituted and functionalized molecules in a single step.
The following tables summarize representative examples of cascade and multicomponent reactions that produce enynol-related structures or employ enynols as key building blocks for more complex scaffolds, illustrating the potential of these methods for the synthesis of analogues of this compound.
Table 1: Examples of Cascade Reactions for the Synthesis of Enynol-Derived Systems
| Catalyst | Starting Materials | Key Transformation | Product Type | Ref. |
| Pd(II)/PhI(OAc)₂ | Enynols | Cascade cyclization | Polycyclic oxa-heterocycles | rsc.org |
| PtCl₂ or AuCl₃ | Aryl-substituted enynols | Oxidative cyclization | Naphthyl aldehydes and ketones | rsc.org |
| Rhodium | α,α-difluoro-N-tosylhydrazones, arylboronates, alcohols | Three-component carbene coupling | Alkyl enol ethers | researchgate.net |
| Palladium | Enallenes | Carbonylative carbocyclization | Strigolactone analogues | nih.gov |
Table 2: Examples of Multicomponent Reactions for the Assembly of Complex Molecules
| Reaction Type | Reactants | Catalyst | Product Type | Ref. |
| Phospha-münchnone cycloaddition | Imines, acid chlorides, N-nosyl imines | PPh(catechyl) | Substituted imidazoles | nih.gov |
| Mannich-type addition/lactamization | Electron-deficient imines, other components | None | Functionalized hydroindoles | nih.gov |
| 1,3-dipolar cycloaddition | Salicylaldehydes, secondary amines, nitroalkenes | DABCO (in mechanochemical approach) | Fully substituted triazolochromenes | researchgate.net |
| Cooperative Catalysis | Diazoesters, alkynes, water, isatins | Rhodium, copper, Brønsted acid, magnesium | Complex heterocyclic β-hydroxy esters | nih.gov |
These examples underscore the versatility of cascade and multicomponent reactions in modern organic synthesis. The ability to construct complex carbon skeletons and introduce multiple functional groups in a single, efficient operation makes these strategies highly attractive for the synthesis of intricate molecules like this compound and its analogues. Further development in this field is expected to provide even more direct and efficient routes to such enynol systems.
Reactivity and Transformational Pathways of Enynols: Implications for 6 Ethyl 2,5 Dimethyloct 5 En 3 Yn 2 Ol Research
Gold-Catalyzed Transformations of Enynols
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools in organic synthesis due to their ability to activate carbon-carbon multiple bonds under mild conditions. acs.orgfrontiersin.org Their carbophilic nature facilitates a variety of cyclization, annulation, and rearrangement reactions of enynols.
Cyclization Reactions in the Presence of Gold Catalysts
Gold-catalyzed cyclization of enynols is a versatile method for the synthesis of various heterocyclic and carbocyclic frameworks. mdpi.comnih.govnih.gov The activation of the alkyne moiety by a gold catalyst initiates an intramolecular nucleophilic attack by the hydroxyl group or the alkene, leading to the formation of cyclic structures. beilstein-journals.orgnih.gov For instance, gold(I)-catalyzed cyclization of (Z)-2-en-4-yn-1-ols provides an efficient route to stereodefined dihydrofurans. acs.org This process is often highly diastereoselective, enabling the control of multiple stereocenters in a single step. nih.gov The reaction mechanism is believed to involve the formation of a vinyl-gold intermediate, which can then be trapped by various nucleophiles. acs.orgnih.gov
The scope of these cyclizations is broad, accommodating a range of substituents on the enynol backbone and leading to the synthesis of complex natural products and their derivatives. mdpi.comnih.gov The choice of gold catalyst and reaction conditions can influence the reaction pathway, allowing for the selective formation of different cyclic products. frontiersin.orgresearchgate.net
Cascade Cyclization and Oxidative Cleavage of Enynols
A notable transformation of enynols is the gold-catalyzed cascade reaction involving cyclization followed by oxidative cleavage of the carbon-carbon triple bond. organic-chemistry.orgnih.gov This one-pot protocol, often utilizing molecular oxygen as the oxidant, provides a novel route to highly substituted butenolides from (Z)-enynols. acs.orgorganic-chemistry.org The reaction is typically catalyzed by a single gold(I) complex, such as AuCl(PPh₃)/AgOTf, which facilitates both the initial cyclization and the subsequent oxidative cleavage in the same reaction vessel. acs.orgorganic-chemistry.org
The process is initiated by the gold-catalyzed cyclization of the enynol to form a dihydrofuran intermediate. acs.org This intermediate then undergoes an oxidative cleavage of the former triple bond, a reaction that proceeds efficiently in the presence of the gold catalyst and oxygen. organic-chemistry.org Mechanistic studies suggest the involvement of radical species in the cleavage step. organic-chemistry.org This tandem reaction is highly efficient and occurs under mild conditions, offering a significant advantage in synthetic chemistry for the cleavage of C-C triple bonds. acs.orgorganic-chemistry.org
Transition Metal-Catalyzed Reactions of Enynols (Beyond Gold)
While gold catalysis has been extensively studied, other transition metals also play a crucial role in the transformation of enynols, offering complementary reactivity and selectivity.
Palladium-Catalyzed Hydrostannation and Regiocontrol in Z-Enynols
Palladium-catalyzed hydrostannation of enynols is a key method for the synthesis of vinylstannanes, which are valuable intermediates in cross-coupling reactions. acs.org A remarkable feature of this reaction is the high degree of regiocontrol observed, particularly with Z-enynols. organic-chemistry.orgnih.gov The geometry of the double bond, rather than the electronic or steric nature of its substituents, dictates the regioselectivity of the tin hydride addition. organic-chemistry.orgnih.gov
For Z-enynols, the hydrostannation reaction exclusively yields α-vinyl stannanes, a phenomenon attributed to the "Z-directing effect". organic-chemistry.orgnih.gov This effect is believed to arise from the electronic polarization of the alkyne due to the specific geometry of the Z-alkene. organic-chemistry.org This high level of regioselectivity provides a predictable and reliable method for the synthesis of specific vinylstannane isomers, which are otherwise difficult to obtain. acs.orgfigshare.com
| Enynol Geometry | Major Product | Observed Effect | Reference |
|---|---|---|---|
| Z-Enynol | α-Vinyl Stannane | Z-Directing Effect | organic-chemistry.org, nih.gov |
| E-Enynol | Mixture of Regioisomers | Dependent on Substituents | organic-chemistry.org |
Ruthenium-Catalyzed Enyne Metathesis and Hydrogenation
Ruthenium catalysts, particularly ruthenium-carbene complexes, are highly effective for enyne metathesis, a bond reorganization reaction that converts an alkene and an alkyne into a 1,3-diene. organic-chemistry.orgthieme-connect.com This transformation can be performed intramolecularly (ring-closing enyne metathesis, RCEYM) to form cyclic dienes, or intermolecularly (cross-enyne metathesis). organic-chemistry.org The mechanism involves a series of [2+2] cycloadditions and cycloreversions mediated by the ruthenium carbene. acs.orgnih.gov
Ruthenium complexes also catalyze the hydrogenation of enynes. A particularly interesting transformation is the gem-hydrogenation of the alkyne moiety, where both hydrogen atoms add to the same carbon of the triple bond. nih.govresearchgate.netacs.org This process, catalyzed by complexes like [Cp*RuCl]₄, generates a ruthenium vinylcarbene intermediate. nih.govresearchgate.net This reactive intermediate can then undergo further reactions, such as C-H insertion or metathesis with a tethered alkene, leading to the formation of complex cyclic and spirocyclic structures. nih.govresearchgate.netacs.org This hydrogenative metathesis provides a novel and efficient route to valuable building blocks like allylsilanes. acs.org
| Reaction Type | Catalyst Type | Product | Key Intermediate | Reference |
|---|---|---|---|---|
| Enyne Metathesis | Ruthenium Carbene (e.g., Grubbs catalysts) | 1,3-Diene | Ruthenacyclobutane/Vinyl Carbene | organic-chemistry.org, acs.org |
| gem-Hydrogenation/C-H Insertion | [CpRuCl]₄ | Spirocyclic/Bridged Rings | Ruthenium Vinylcarbene | nih.gov, researchgate.net |
| Hydrogenative Metathesis | [CpRuCl]₄ | Allylsilanes/Cyclic Alkenes | Ruthenium Vinylcarbene | acs.org |
Rhodium-Catalyzed Cycloaddition and Carbene Coupling Reactions
Rhodium catalysts are exceptionally effective in mediating cycloaddition reactions, which are powerful methods for constructing cyclic molecular frameworks. nih.govnih.gov In the context of enynols, rhodium-catalyzed [5+2] cycloadditions with vinylcyclopropanes (VCPs) represent a highly efficient route to seven-membered rings. nih.gov These reactions proceed at room temperature and demonstrate tolerance for a broad spectrum of functional groups. nih.govnih.gov For a substrate like 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol, the alkyne moiety could participate as the two-carbon component in such cycloadditions, leading to complex polycyclic structures.
Rhodium catalysts also facilitate carbene transfer reactions, where enynones can serve as carbene precursors, thereby avoiding the need for diazo compounds. rsc.orgresearchgate.net This process typically involves an initial cyclization of the enynone to form a furylcarbene, which can then undergo subsequent reactions like cyclopropenation and ring enlargement. rsc.org While this compound is an enynol, its oxidized ketone counterpart could potentially engage in these rhodium-catalyzed carbene transfer cascades. The mechanism for rhodium(III)-catalyzed coupling often involves the formation of a rhodacycle intermediate, followed by processes such as β-carbon elimination or migratory insertion to form new carbon-carbon bonds. snnu.edu.cn
Interactive Data Table: Rhodium-Catalyzed Reactions
| Reaction Type | Catalyst System (Example) | Key Features | Potential Application to Enynols | Reference |
|---|---|---|---|---|
| [5+2] Cycloaddition | Rhodium(I) complexes | Forms seven-membered rings; high efficiency; room temperature. | Alkyne moiety acts as the 2-carbon component with VCPs. | nih.govnih.gov |
| Carbene Transfer | Dirhodium catalysts | Enynones act as carbene precursors; involves cyclization-cyclopropenation-ring enlargement sequence. | Oxidized form of the enynol could serve as a substrate. | rsc.orgresearchgate.net |
| C-H Activation/Coupling | [Cp*Rh(OAc)2] | Forms rhodacycle intermediates; involves β-carbon or β-hydride elimination. | Coupling of the enynol framework with arenes. | snnu.edu.cn |
Copper-Catalyzed Reactions of Conjugated Enyne Alcohols
Copper catalysis has become a cornerstone in the functionalization of enynes due to its cost-effectiveness and unique reactivity. rsc.org Copper-catalyzed transformations allow for the synthesis of valuable molecular structures such as enantioenriched homopropargylic compounds, allenes, and dienes from 1,3-enynes. rsc.org For conjugated enyne alcohols, copper-hydride species are particularly effective, enabling facile access to propargyl and allenyl metal intermediates that react with high selectivity under mild conditions. rsc.org
One significant application is the 1,2-hydrofunctionalization of enynes with ketones, which produces highly substituted and enantioenriched homopropargyl alcohols. rsc.org Copper(I) catalysts are also employed in the coupling of terminal alkynes with vinyl iodides to afford 1,3-enynes with good to excellent yields, demonstrating broad functional group tolerance without the need for palladium or other expensive additives. organic-chemistry.org Furthermore, copper catalysis can initiate three-component reactions involving 1,3-enynes, oxime esters, and a cyanide or trifluoromethyl source to generate multi-functionalized allenes. acs.org These methodologies highlight the potential for selective transformation of the conjugated enyne system within this compound.
Electrophilic and Radical Cyclization Processes of Enynols
Cyclization reactions are fundamental in organic synthesis for building ring systems. For enynols, both electrophilic and radical-mediated pathways can be exploited to transform the linear unsaturated alcohol into complex cyclic molecules. These processes often proceed with high regio- and stereoselectivity, governed by the inherent electronic and steric properties of the substrate and the nature of the initiating species.
Hypervalent Iodine-Promoted Fluorocyclization of Unsaturated Alcohols
Hypervalent iodine reagents, such as difluoro-iodoarenes, are powerful tools for promoting the fluorocyclization of unsaturated alcohols. acs.orgnih.gov This reaction provides an effective method for synthesizing fluorinated cyclic ethers. Mechanistic studies using density functional theory (DFT) have revealed that the reaction does not proceed through a classic iodine(III)iranium SN2 mechanism. acs.orgfigshare.com Instead, it favors a metathesis mechanism via a weaker iodine(III)-π intermediate. acs.orgacs.org
The selectivity of the cyclization (e.g., 6-endo vs. 5-exo) is dependent on the reaction mechanism, which is influenced by the substrate's functional group. frontiersin.org For unsaturated alcohols, the process preferentially follows a "fluorination first and cyclization later" pathway, leading to 6-endo products. nih.govfrontiersin.org This involves the initial fluorination of the C=C double bond, activated by the hypervalent iodine reagent, followed by an intramolecular nucleophilic attack by the hydroxyl group to form the six-membered ether ring. nih.gov This pathway is highly relevant for inducing selective cyclization in complex enynols like this compound.
Radical Sulfonylative-Cyclization of Enynols
Radical reactions offer a complementary approach to ionic pathways for enynol cyclization. The sulfonylative-cyclization of enynols is initiated by the generation of a sulfonyl radical, typically from precursors like sulfonyl chlorides or sodium sulfinates. researchgate.net This sulfonyl radical adds to one of the unsaturated moieties of the enynol, initiating a cascade cyclization.
In related systems, such as cyclic ene sulfonamides, radical cyclization leads to the formation of an α-sulfonamidoyl radical. nih.govscispace.com A key step in this process is the subsequent β-elimination of the sulfonyl radical, which results in the formation of a C=N double bond. nih.gov For an enynol substrate, the addition of a sulfonyl radical to the alkyne would generate a vinyl radical. This intermediate could then cyclize by attacking the alkene, forming a five- or six-membered ring and a new carbon-centered radical, which can be subsequently quenched to complete the transformation. This strategy allows for the rapid construction of complex sulfonyl-containing cyclic molecules from linear enynol precursors. researchgate.net
Other Significant Reactivity Patterns of Unsaturated Alcohols
Beyond metal-catalyzed and standard cyclization reactions, the distinct functionalities within unsaturated alcohols like enynols enable other valuable chemical transformations. The alkyne moiety, in particular, is susceptible to difunctionalization reactions that install two new functional groups across the triple bond, significantly increasing molecular complexity in a single step.
Halosulfonylation of Alkyne Moieties in Enynols
The direct halosulfonylation of alkynes is a powerful, step-economical strategy for constructing β-halovinyl sulfones, which are versatile synthetic intermediates. nih.govscispace.com This reaction involves the simultaneous addition of a halogen (iodo, bromo, or chloro) and a sulfonyl group across the carbon-carbon triple bond. nih.gov A significant advantage of many halosulfonylation protocols is that they can be performed under catalyst- and additive-free conditions. nih.govscispace.com
The reaction can proceed through different mechanisms depending on the reagents used. For example, the interaction of a sulfonyl radical with an alkyne can lead to a vinyl radical, which is then trapped by a halogen source. nih.gov Alternatively, an in situ generated sulfonyl halide can add across the alkyne. scispace.com In the context of this compound, this transformation would selectively target the alkyne, leaving the alkene and alcohol functionalities intact, thereby producing a highly functionalized vinyl sulfone derivative ready for further synthetic elaboration.
Interactive Data Table: Cyclization and Functionalization Reactions
| Reaction Type | Reagent/Catalyst | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Hypervalent Iodine-Promoted Fluorocyclization | Difluoro-iodoarenes | Iodine(III)-π intermediate | Fluorinated cyclic ethers | acs.orgacs.orgfrontiersin.org |
| Radical Sulfonylative-Cyclization | Sulfonyl radical source (e.g., sulfonyl chloride) | Vinyl radical | Sulfonyl-containing cyclic compounds | researchgate.netnih.gov |
| Halosulfonylation | Sulfonyl source + Halogen source | Vinyl radical or direct addition | β-halovinyl sulfones | nih.govscispace.comnih.gov |
Reactions of Unsaturated Alcohols with Reactive Species (e.g., Cl Atoms)
The reactions of unsaturated alcohols with reactive species such as chlorine atoms are of interest, particularly in atmospheric chemistry. The gas-phase reactions of chlorine atoms with unsaturated alcohols like allyl alcohol, 3-buten-2-ol, and 2-methyl-3-buten-2-ol (B93329) have been investigated using both absolute and relative rate methods. acs.org For 2-methyl-3-buten-2-ol, a tertiary unsaturated alcohol structurally similar to this compound, the reaction kinetics are pressure-dependent. acs.org
The primary reaction pathways involve the addition of the chlorine atom to the carbon-carbon double bond and the abstraction of a hydrogen atom. acs.org In the case of 2-methyl-3-buten-2-ol, the chlorine-atom-initiated oxidation in the air results in significant yields of acetone (B3395972) and chloroacetaldehyde, indicating that a major reaction pathway is the addition of chlorine to the terminal carbon atom of the double bond. acs.org
Table 1: Molar Yields of Products from the Reaction of Cl Atoms with 2-Methyl-3-buten-2-ol acs.org
| Product | Molar Yield (%) |
|---|---|
| Acetone | 47 ± 4 |
| Chloroacetaldehyde | 47 ± 5 |
Additionally, the reaction leads to the production of hydrogen chloride (HCl). The molar yields of HCl from the reaction of chlorine atoms with various unsaturated alcohols in a N₂ diluent have been measured, as shown in the table below. acs.org
Table 2: Molar Yields of HCl from Reactions of Cl Atoms with Unsaturated Alcohols acs.org
| Unsaturated Alcohol | Molar Yield of HCl |
|---|---|
| Allyl alcohol | 0.26 ± 0.03 |
| 3-Buten-2-ol | 0.23 ± 0.03 |
These findings suggest that for a compound like this compound, the reaction with chlorine atoms would likely proceed via addition to the double bond and hydrogen abstraction, leading to a variety of smaller, functionalized molecules.
Pyrolysis and Oxidation Behavior of Unsaturated Alcohols
The thermal decomposition (pyrolysis) and oxidation of unsaturated alcohols are complex processes that are influenced by the position of the double bond relative to the hydroxyl group. researchgate.net The study of compounds like 3-methyl-2-butenol (prenol) and 3-methyl-3-butenol (isoprenol) provides insight into the potential behavior of more complex enynols. researchgate.net
Pyrolysis: The pyrolysis of unsaturated alcohols is believed to proceed through free radical mechanisms. For instance, the pyrolysis of prenol is dominated by radical chemistry, where hydrogen abstraction forms resonantly stabilized radicals. researchgate.net These radicals then decompose to form key products such as 3-methyl-2-butenal (B57294) and 2-methyl-1,3-butadiene. researchgate.net The decomposition of alkanes and other hydrocarbons through heat, known as pyrolysis or cracking, involves breaking down larger molecules into smaller, often unsaturated, fragments. In industrial applications, pyrolysis of materials like polyethylene (B3416737) waste, which contains unsaturated hydrocarbons, can be a pathway to produce valuable chemicals, including long-chain alcohols through subsequent functionalization. acs.org
Oxidation: The oxidation of alcohols is a fundamental reaction in organic chemistry. wikipedia.orgchemistryviews.org The outcome of the oxidation depends on the structure of the alcohol (primary, secondary, or tertiary) and the oxidizing agent used. chemistryviews.orgchemguide.co.uk
This compound is a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under conditions that oxidize primary and secondary alcohols. chemistryviews.orglibretexts.org Oxidation of tertiary alcohols typically requires harsh conditions that lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller fragments. libretexts.org
For unsaturated alcohols, the presence of the double bond can introduce further reactivity. However, the hydroxyl-bearing carbon in a tertiary alcohol lacks a C-H bond, which is the site of attack in typical oxidation reactions that form ketones or aldehydes. libretexts.org While allylic alcohols can be selectively oxidized to α,β-unsaturated carbonyl compounds, this typically applies to primary and secondary allylic alcohols. rsc.org A variety of reagents are used for alcohol oxidation, including chromic acid, potassium permanganate, and Dess-Martin periodinane. wikipedia.orglibretexts.org Industrial-scale oxidations often utilize oxygen or air. wikipedia.org
The reactivity of unsaturated alcohols with a C=C double bond is not as well-established as that of their saturated counterparts. researchgate.net Studies on compounds like prenol and isoprenol show that oxidation is influenced by factors such as temperature and equivalence ratios, leading to a variety of products. researchgate.net
Mechanistic Investigations of Enynol Transformations
Computational Studies on Reaction Mechanisms
Computational chemistry has become an indispensable tool for elucidating the complex reaction pathways of enynol transformations. rsc.orgescholarship.orgdigitellinc.com Theoretical studies provide detailed insights into reaction thermodynamics and kinetics that are often difficult to obtain through experimental means alone. mdpi.comwiley-vch.de
Density Functional Theory (DFT) is a powerful method for investigating the mechanisms of catalyzed chemical reactions, including those involving enynols. mdpi.comresearchgate.netumn.edu DFT calculations are widely used to model reaction pathways, identify intermediates, and determine the structures of transition states. wiley-vch.deresearchgate.net These computational studies help in understanding how catalysts, particularly transition metals like gold, activate the enynol substrate and facilitate cyclization or addition reactions. researchgate.netmdpi.com
For instance, in gold-catalyzed transformations, DFT studies have been employed to explore the interaction between the gold(I) catalyst and the alkyne moiety of the enynol. researchgate.netresearchgate.net These calculations reveal how the π-coordination of the catalyst activates the alkyne for nucleophilic attack. researchgate.net DFT can also be used to compare the energy barriers of different potential pathways, thereby predicting the most likely reaction mechanism. escholarship.orgnih.gov Research has shown that DFT is effective in modeling the active sites and mechanistic pathways for C-H bond activation, a common step in complex organic transformations. umn.edu
| Application Area | Information Obtained | Significance | References |
|---|---|---|---|
| Catalyst-Substrate Interaction | Geometry and energy of the catalyst-enyne π-complex. | Explains the initial activation step of the alkyne moiety. | researchgate.netresearchgate.net |
| Reaction Pathway Mapping | Energy profiles, location of transition states and intermediates. | Predicts the most favorable reaction mechanism among competing pathways. | escholarship.orgresearchgate.net |
| Selectivity Prediction | Energy differences between transition states leading to different regio- or stereoisomers. | Rationalizes the observed selectivity and guides catalyst design for improved outcomes. | escholarship.org |
| Ligand Effect Analysis | Electronic and steric influence of ligands on the catalyst's activity and selectivity. | Aids in the rational design of new ligands for optimized catalytic performance. | researchgate.netnih.gov |
Kinetic modeling serves as a powerful tool to mechanistically understand and simulate complex chemical reactions like those involving enynols. nih.gov By developing models based on differential and mass balance equations, researchers can describe the interactions between the enzyme or catalyst and the substrate. nih.govyoutube.com These models often incorporate numerous elementary reactions to provide a comprehensive picture of the process. nih.gov
Elucidation of Reaction Intermediates and Transition States
Identifying the transient species—intermediates and transition states—that form during a reaction is fundamental to understanding its mechanism. nih.gov In the context of gold-catalyzed enynol transformations, a variety of reactive intermediates have been proposed and studied. mdpi.comnih.gov Gold(I) catalysts are known to activate the alkyne portion of an enynol, leading to intermediates such as vinyl-gold species or gold-stabilized carbocations. researchgate.netacs.orgnih.govnih.gov
Control experiments and computational studies are often combined to gain evidence for these fleeting species. acs.org For example, the formation of a vinyl-gold intermediate can be inferred from trapping experiments or characterized using spectroscopic techniques under specific conditions. nih.gov DFT calculations are particularly valuable for mapping the entire energy landscape of the reaction, revealing the structures of not only the stable intermediates but also the high-energy transition states that connect them. escholarship.orgresearchgate.netnih.gov The geometry of the transition state is critical, as it dictates the stereochemical outcome of the reaction. For instance, the chair-like transition state in an aldol (B89426) reaction determines whether the syn or anti product is formed. youtube.com The study of these transition states helps explain how factors like steric hindrance influence the reaction pathway. nih.govyoutube.com
Factors Governing Regio- and Stereoselectivity in Enynol Reactions
Controlling selectivity is a central goal in organic synthesis. In enynol reactions, achieving high regio- and stereoselectivity is essential for producing a single desired product. mdpi.comkhanacademy.orgyoutube.com The outcome of these reactions is governed by a delicate interplay of various factors, including the inherent electronic and steric properties of the enynol substrate and the nature of the catalyst system employed. youtube.com
The substitution pattern on the enynol backbone plays a crucial role in determining the reaction's regioselectivity. Electronic effects, such as the presence of electron-donating or electron-withdrawing groups, can influence the stability of intermediates and transition states, thereby favoring one reaction pathway over another. mdpi.comrsc.org
Steric hindrance is another dominant factor. mdpi.comnih.gov Bulky substituents near the reacting centers can block certain approaches of the catalyst or other reactants, leading to a specific stereochemical or regiochemical outcome. nih.govmdpi.com For example, in a cyclization reaction, steric clashes in the transition state can favor the formation of one ring size or one stereoisomer over another. nih.govrsc.org Computational studies have been instrumental in quantifying these steric and electronic effects, correlating them with experimentally observed product distributions. mdpi.comnih.gov
| Factor | Description | Effect on Reaction Outcome | References |
|---|---|---|---|
| Electronic Effects | Influence of electron-donating or electron-withdrawing groups on the substrate. | Alters the electron density at reaction centers, stabilizing or destabilizing intermediates and transition states, thus directing regioselectivity. | mdpi.comrsc.org |
| Steric Effects | Spatial arrangement and size of substituents near the reactive sites. | Creates steric hindrance that can favor less crowded transition states, thereby controlling both regio- and stereoselectivity. | nih.govmdpi.comnih.gov |
The choice of catalyst and its associated ligands is paramount for controlling selectivity in enynol transformations. editage.com Chiral ligands, in particular, are designed to create an asymmetric environment around the metal center, which can induce high enantioselectivity in the product. editage.comchemrxiv.org
The electronic and steric properties of the ligands attached to the metal catalyst can be systematically varied to fine-tune its reactivity and selectivity. researchgate.netacs.org For example, bulky ligands can enhance selectivity by creating a more defined and constrained active site, while ligands with different electronic properties can modulate the electrophilicity of the metal center, affecting its catalytic activity. nih.govchemrxiv.org The development of new ligands is an active area of research, with the goal of creating catalysts that can achieve high selectivity for a wide range of substrates and reaction types. editage.comchemrxiv.org This rational design approach, often guided by computational modeling, is key to advancing the field of asymmetric catalysis. editage.com
Advanced Spectroscopic Methodologies for Structural Elucidation of Enynols Like 6 Ethyl 2,5 Dimethyloct 5 En 3 Yn 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. weebly.com
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol, the spectrum would confirm the presence of an alcohol proton (OH), gem-dimethyl groups attached to a tertiary alcohol, an ethyl group, and methyl groups on the double bond. The integration of each signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) indicates the number of adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. Key signals would confirm the presence of the quaternary carbons of the alkyne (C≡C) and alkene (C=C) functionalities, the carbon bearing the hydroxyl group, and the various aliphatic carbons of the methyl and ethyl substituents.
Interactive Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) Note: This data is predicted based on typical chemical shift values.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | ~1.10 | t | 3H | -CH₂CH₃ |
| b | ~2.25 | q | 2H | -CH₂ CH₃ |
| c | ~1.85 | s | 3H | =C-CH₃ |
| d | ~1.50 | s | 6H | -C(OH)(CH₃ )₂ |
| e | ~2.10 | s | 3H | =C-CH₃ |
Interactive Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) Note: This data is predicted based on typical chemical shift values.
| Carbon Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1 | ~12.5 | Ethyl -CH₃ |
| 2 | ~31.0 | Gem-dimethyl C(OH)(C H₃)₂ |
| 3 | ~93.0 | Alkyne C ≡C |
| 4 | ~85.0 | Alkyne C≡C |
| 5 | ~124.0 | Alkene C =C |
| 6 | ~138.0 | Alkene C=C |
| 7 | ~28.0 | Ethyl -C H₂- |
| 8 | ~23.0 | Alkene -CH₃ |
| 9 | ~14.0 | Alkene -CH₃ |
While 1D NMR identifies the pieces, 2D NMR techniques show how they are connected. weebly.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a key cross-peak would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. youtube.com It allows for the unambiguous assignment of protonated carbons. For example, the proton signal at ~2.25 ppm would show a cross-peak to the carbon signal at ~28.0 ppm, confirming they belong to the same -CH₂- group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. For the target enynol, NOESY correlations between the protons of the ethyl group and one of the alkene's methyl groups could help establish the E/Z configuration of the double bond.
Interactive Table 3: Expected Key 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | H (ethyl -CH₂-) ↔ H (ethyl -CH₃) | Confirms ethyl group connectivity. |
| HSQC | H (gem-dimethyl) ↔ C (gem-dimethyl) | Assigns the gem-dimethyl carbon. |
| HMBC | H (gem-dimethyl) ↔ C (alkyne) | Connects the tertiary alcohol moiety to the alkyne. |
| HMBC | H (ethyl -CH₂-) ↔ C (alkene) | Confirms the position of the ethyl group on the double bond. |
| NOESY | H (ethyl -CH₂-) ↔ H (alkene -CH₃) | Provides evidence for the stereochemistry of the double bond. |
For enynols that are part of a larger, insoluble system like a polymer, or for studying their crystalline packing, solid-state NMR (ssNMR) is indispensable. mdpi.com Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions that cause broad lines in solid samples. nih.govpolyu.edu.hk This allows for the acquisition of high-resolution spectra of solid materials, providing insights into the molecular conformation, polymorphism (different crystal forms), and dynamics within the solid state, which are averaged out and lost in solution-state NMR. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. libretexts.orgpressbooks.pubopenstax.orglibretexts.org
A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.
A weak but sharp absorption around 2260-2100 cm⁻¹ would indicate the C≡C stretching of the internal alkyne.
An absorption in the 1680-1640 cm⁻¹ range corresponds to the C=C stretching of the alkene.
Strong absorptions just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) are due to the C-H stretching of the sp³ hybridized carbons (alkane-like).
Interactive Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600–3200 (broad) | O–H stretch | Alcohol |
| 2950–2850 (strong) | C(sp³)–H stretch | Alkyl groups |
| 2260–2100 (weak, sharp) | C≡C stretch | Alkyne |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
For this compound (Molecular Formula: C₁₂H₂₀O), the mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (~180.15 amu). The fragmentation pattern provides further structural clues. Common fragmentation pathways for this molecule would include:
Loss of a methyl group (•CH₃) from the gem-dimethyl end, resulting in a stable tertiary carbocation ([M-15]⁺).
Loss of an ethyl group (•C₂H₅) from the alkene ([M-29]⁺).
Alpha-cleavage, breaking the bond between the hydroxyl-bearing carbon and the alkyne, is a characteristic fragmentation for tertiary alcohols.
Interactive Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 180 | [C₁₂H₂₀O]⁺ | Molecular Ion (M⁺) |
| 165 | [C₁₁H₁₇O]⁺ | Loss of a methyl group (M - 15) |
| 151 | [C₁₀H₁₅O]⁺ | Loss of an ethyl group (M - 29) |
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental composition of an ion. colorado.edumdpi.com While standard MS might identify the molecular ion of our target compound at m/z 180, HRMS would measure it with much greater precision (e.g., 180.15142). This exact mass corresponds uniquely to the elemental formula C₁₂H₂₀O, allowing it to be distinguished from other potential formulas that have the same nominal mass (e.g., C₁₁H₁₆O₂, with an exact mass of 180.11503). This confirmation of the molecular formula is a critical step in the structural elucidation process. researchgate.net
Advanced Ionization Techniques in Enynol Characterization
Mass spectrometry (MS) is a cornerstone of molecular analysis, providing essential information on molecular weight and fragmentation patterns. The choice of ionization technique is critical, especially for molecules like enynols that may be susceptible to fragmentation under harsh conditions. Advanced "soft" ionization methods are preferred as they impart minimal energy to the analyte, increasing the probability of observing the intact molecular ion.
Traditional methods like Electron Ionization (EI) often cause extensive fragmentation, which can complicate the interpretation of the mass spectrum. In contrast, modern techniques are designed to generate ions with greater stability. pharmafocuseurope.com
Electrospray Ionization (ESI) is particularly well-suited for polar molecules and is capable of producing intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions from a liquid solution. pharmafocuseurope.com For this compound, the presence of the hydroxyl group provides a site for protonation, making ESI an effective method.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful soft ionization technique, often used for large biomolecules but also effective for organic compounds. chromatographyonline.com It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte molecules.
Ambient ionization techniques , such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), allow for the direct analysis of samples in their native state with minimal preparation. chromatographyonline.com DART utilizes a stream of excited gas to desorb and ionize analytes, while DESI employs charged solvent droplets. chromatographyonline.com These methods offer rapid and high-throughput analysis, which is advantageous in complex research workflows. nih.govreading.ac.uk
The selection of an appropriate advanced ionization method is crucial for obtaining a clear molecular ion peak for enynols, which is the first step in confirming the molecular formula before further structural analysis is undertaken.
Table 1: Comparison of Advanced Ionization Techniques for Enynol Analysis
| Technique | Principle | Typical Ions Formed | Key Advantages for Enynols |
|---|---|---|---|
| Electrospray Ionization (ESI) | Ionization from charged droplets formed by a high voltage spray. pharmafocuseurope.com | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Soft ionization preserves the molecular structure; suitable for polar -OH group. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analyte is co-crystallized with a UV-absorbing matrix; laser pulse desorbs and ionizes the analyte. chromatographyonline.com | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | High sensitivity and tolerance for some impurities. |
| Direct Analysis in Real Time (DART) | A stream of heated, excited gas (e.g., He, N₂) desorbs and ionizes the sample at ambient pressure. chromatographyonline.com | [M+H]⁺, [M]⁺• | Requires no sample preparation; very fast analysis time. |
| Desorption Electrospray Ionization (DESI) | Charged solvent droplets are directed at a surface, dissolving and ionizing analytes for MS analysis. chromatographyonline.com | [M+H]⁺, [M-H]⁻ | Minimal sample preparation; allows for surface analysis. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating electronic transitions within a molecule, particularly for identifying and characterizing conjugated systems. utoronto.ca Molecules containing alternating single and multiple bonds, known as chromophores, can absorb light in the UV or visible regions of the electromagnetic spectrum, promoting electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com
The structure of this compound contains a conjugated enyne system (a C=C double bond in conjugation with a C≡C triple bond). This conjugation lowers the energy gap between the HOMO and LUMO. utoronto.ca As the extent of conjugation increases, this energy gap decreases further, resulting in the absorption of light at longer wavelengths (a bathochromic shift). libretexts.org
For example, isolated double bonds (alkenes) typically absorb in the deep UV region (around 170-180 nm), which is often inaccessible with standard spectrophotometers. masterorganicchemistry.comlibretexts.org However, when conjugated, the maximum wavelength of absorption (λmax) shifts to longer, more readily observable wavelengths. libretexts.org The conjugation of a double bond with a triple bond, as seen in the target molecule, shifts the absorption maximum to longer wavelengths compared to an isolated double or triple bond. libretexts.org Each additional conjugated double bond can increase the λmax by approximately 30 nm. utoronto.calibretexts.org
By measuring the UV-Vis spectrum, one can confirm the presence of the conjugated enyne chromophore. The position of λmax provides structural information about the nature of the conjugated π-electron system. utoronto.ca Furthermore, the intensity of the absorption, known as molar absorptivity (ε), can also provide structural insights, as it tends to increase with the length of the conjugated system (a hyperchromic shift). libretexts.org
Table 2: Effect of Conjugation on UV-Vis Absorption Maxima (λmax)
| Compound Type | Example | Conjugated System | Typical λmax (nm) |
|---|---|---|---|
| Isolated Alkene | 1-Butene | No | ~176 libretexts.org |
| Conjugated Diene | 1,3-Butadiene | Two C=C | ~217 libretexts.org |
| Conjugated Triene | 1,3,5-Hexatriene | Three C=C | ~258 masterorganicchemistry.com |
| Conjugated Enyne | This compound | One C=C and one C≡C | Expected >200 |
Integration of Spectroscopic Data for Comprehensive Structural Assignment
While individual spectroscopic techniques provide valuable data, a definitive structural assignment for a complex molecule like this compound requires the integration of information from multiple methods. Each technique offers complementary pieces of the structural puzzle, and their combined interpretation minimizes ambiguity. arxiv.org
A typical workflow involves a multi-spectroscopic approach:
Mass Spectrometry (MS) : Advanced techniques provide the molecular weight and, from high-resolution data, the precise molecular formula (e.g., C₁₂H₂₀O for the target compound). nih.gov
Infrared (IR) Spectroscopy : This technique identifies the functional groups present. For the target molecule, IR would show characteristic absorptions for the hydroxyl group (O-H stretch, broad, ~3300 cm⁻¹), the alkyne (C≡C stretch, ~2100-2260 cm⁻¹), and the alkene (C=C stretch, ~1600-1680 cm⁻¹), as well as C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful tools for mapping the carbon-hydrogen framework. They provide information on the chemical environment of each proton and carbon, their connectivity, and the number of each type of atom. Techniques like DEPT, COSY, HSQC, and HMBC would be used to piece together the entire molecular skeleton.
UV-Vis Spectroscopy : As discussed, this confirms the presence and nature of the conjugated π-electron system.
By systematically combining the data from these sources, a chemist can construct and verify the complete structure of this compound. The molecular formula from MS provides the starting point, IR confirms the key functional groups, NMR connects the atoms, and UV-Vis validates the electronic nature of the enyne system. doi.org
Table 3: Integrated Spectroscopic Data for Structural Elucidation
| Spectroscopic Method | Information Provided for this compound |
|---|---|
| Mass Spectrometry (MS) | Molecular Weight (180.29 g/mol) and Molecular Formula (C₁₂H₂₀O). |
| Infrared (IR) Spectroscopy | Presence of -OH, C≡C, C=C, and C-H functional groups. |
| ¹H & ¹³C NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. |
| UV-Vis Spectroscopy | Confirmation of the conjugated enyne (C=C-C≡C) system. |
Computational Spectroscopy and Artificial Intelligence in Spectral Prediction
The field of spectroscopy is increasingly being transformed by computational chemistry and artificial intelligence (AI). arxiv.org These tools can predict spectra for a given molecular structure (the "forward problem") or, more challengingly, deduce a structure from spectral data (the "inverse problem"). themoonlight.io
Computational Spectroscopy involves using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate and predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. For a novel compound like this compound, these predictions can be invaluable for:
Validating a proposed structure : Comparing experimentally obtained spectra with computationally predicted spectra can provide strong evidence for a structural assignment.
Interpreting complex spectra : Predictions can help assign specific peaks in a crowded NMR spectrum or understand the vibrational modes in an IR spectrum.
Key applications include:
Accelerated Prediction : ML models can predict spectra orders of magnitude faster than traditional quantum chemical calculations. nih.gov
Automated Structure Elucidation : AI systems are being developed to automate the process of deducing a chemical structure by analyzing multiple types of spectral data simultaneously. themoonlight.io
Data Enhancement : AI can improve the quality of experimental data, for instance, by enhancing the signal-to-noise ratio in NMR spectra. azolifesciences.com
For enynol research, these technologies can accelerate the identification of new compounds and provide deeper insights into their electronic and molecular structures. arxiv.org
Table 4: Role of AI and Computational Methods in Spectroscopy
| Methodology | Application in Enynol Characterization | Key Benefit |
|---|---|---|
| Quantum Chemistry (e.g., DFT) | Prediction of NMR shifts, IR frequencies, and UV-Vis λmax. | High accuracy for validating experimental results. |
| Machine Learning (Forward Prediction) | Rapid prediction of spectra (NMR, IR, etc.) from a molecular structure. themoonlight.io | Significant speed advantage over quantum methods. |
| Machine Learning (Inverse Prediction) | Proposing candidate structures based on experimental spectra. themoonlight.io | Automation of the structure elucidation process. |
| AI-based Data Processing | Noise reduction and resolution enhancement of spectral data. azolifesciences.com | Improved quality and interpretability of experimental data. |
Synthetic Utility of Enynol Scaffolds, Exemplified by 6 Ethyl 2,5 Dimethyloct 5 En 3 Yn 2 Ol and Its Transformations
Construction of Diverse Carbo- and Heterocyclic Systems
Enynol scaffolds, such as 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol, are pivotal in the synthesis of a wide array of carbocyclic and heterocyclic systems. These cyclic structures are fundamental to many natural products, pharmaceuticals, and fine chemicals. rsc.org The reactivity of the enynol moiety allows for cascade cyclization reactions, providing an efficient pathway to complex molecular frameworks. rsc.orgresearchgate.net
Gold-catalyzed reactions, for instance, facilitate the domino synthesis of indole-fused carbocycles from (Z)-enynols and indoles under mild conditions. researchgate.net This methodology combines a Friedel–Crafts alkylation with a hydroarylation sequence in a single vessel. researchgate.net Such cascade reactions are highly valued for their efficiency in assembling complex molecules. researchgate.net The development of practical and efficient synthetic routes to these carbo- and heterocycles has garnered significant attention from organic chemists. rsc.orgresearchgate.net
The versatility of enynols is demonstrated by their ability to participate in various cyclization modes. For example, rhodium-catalyzed cycloisomerization of acyclic enynes can produce cyclic dienes with endoselectivity. organic-chemistry.org Furthermore, different catalyst systems can guide the cyclization to form a range of carbo- and heterocyclic structures in good to excellent yields. organic-chemistry.org The synthesis of O-heterocycles, N-heterocycles, and S-heterocycles often utilizes alkynyl aldehydes, which share reactive motifs with enynols, as key building blocks. nih.gov
| Scaffold Type | Reaction Type | Catalyst/Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| (Z)-Enynols | Domino Friedel–Crafts/Hydroarylation | Au/Ag catalysts | Dihydrocyclohepta[b]indoles | researchgate.net |
| Acyclic Enynes | Cycloisomerization | Rhodium catalyst | Cyclic Dienes | organic-chemistry.org |
| Alkynyl Aldehydes | Cyclization with hydrazines | Phenylselenyl chloride | Substituted Pyrazoles | nih.gov |
| Alkynyl Aldehydes | Reaction with β-keto amides | Not specified | 2-Pyridones | nih.gov |
Application as Key Intermediates in the Synthesis of Complex Organic Molecules
The structural features of enynols make them valuable intermediates in the synthesis of complex natural products and biologically active molecules. researchgate.netresearchgate.net Their utility is highlighted in the construction of intricate carbocyclic skeletons, such as that of ingenol, a complex diterpene. nih.govfigshare.com The synthesis of such molecules often requires strategic and efficient bond-forming reactions, where enynols can play a crucial role. escholarship.org
Enols, the tautomeric cousins of ketones and a structural component of enynols, are recognized as key reactive intermediates in various chemical transformations. researchgate.net The ability to generate and control fleeting, strained intermediates like arynes and cyclic alkynes has become a powerful tool for accessing structural and stereochemical complexity in organic synthesis. nih.gov Enynol scaffolds provide a stable platform from which such reactive species can be generated or with which they can react to build molecular complexity rapidly.
The strategic incorporation of an enynol unit allows for a sequence of reactions that can build up a complex framework in a convergent manner. For example, a key intermediate containing the necessary carbon framework can be subjected to cyclization conditions to forge multiple rings in a single step. nih.gov This approach is critical in total synthesis, where conciseness and efficiency are paramount. escholarship.org
Design and Synthesis of Polyfunctional Scaffolds via Enyne Metathesis
Enyne metathesis is a powerful reaction catalyzed by ruthenium carbene complexes that reorganizes the bonds of an enyne substrate to form a cyclic compound containing a 1,3-diene moiety. nih.gov This transformation is highly effective for synthesizing a variety of carbo- and heterocycles from appropriately designed enyne precursors. nih.gov The specific structure of an enynol like this compound makes it a candidate for such transformations, leading to polyfunctionalized cyclic scaffolds.
The scope of enyne metathesis extends beyond simple ring-closing to include tandem metathesis reactions. These can be used to construct complex polycyclic systems, such as steroidal skeletons, in a single step from a polyenyne substrate. nih.gov This highlights the power of enyne metathesis in rapidly building molecular complexity. nih.gov
Furthermore, enyne metathesis can be employed in polymerization reactions. Cascade enyne metathesis polymerization provides a route to degradable polymers with labile functionalities integrated into the polymer backbone. nih.gov This approach, particularly when combined with cyclic enol ethers in an alternating ring-opening metathesis polymerization (AROMP), can produce poly(vinyl ether) materials with controlled molecular weights and low dispersities. nih.gov This demonstrates the utility of enynol-derived structures in materials science.
| Type of Enyne Metathesis | Catalyst | Substrate Type | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Ring-Closing Enyne Metathesis (RCM) | Ruthenium Carbene Complexes | 1,5-Enynes, 1,6-Enynes, etc. | Cyclic 1,3-Dienes | Formation of carbo- and heterocycles | nih.govnih.gov |
| Tandem Enyne Metathesis | Ruthenium Carbene Complexes | Poly-enynes | Fused Polycyclic Compounds | Rapid construction of complex skeletons | nih.gov |
| Cascade Alternating Ring-Opening Metathesis Polymerization (AROMP) | Ruthenium Fischer Carbenes | Enyne monomers and cyclic enol ethers | Degradable Poly(vinyl ether)s | Controlled chain-growth copolymerization | nih.gov |
Development of Novel Synthetic Methodologies Leveraging Enynol Reactivity
The unique reactivity of the enynol functional group continues to inspire the development of new synthetic methods. Homogeneous gold catalysis, for example, has been used to achieve the coupling of enynals and enynols under mild conditions. nih.gov This reaction proceeds with high atom economy and good functional group tolerance, steering two transient vinyl-gold intermediates to form the desired product. nih.gov
The development of novel methodologies is crucial for advancing organic synthesis, and enynols provide a versatile platform for such innovation. mdpi.com The search for more efficient and environmentally friendly chemical activation methods has led to explorations of microwave irradiation, photochemical activation, and mechanochemistry, often under solvent-free conditions. mdpi.com The reactivity of enynols could potentially be harnessed under these sustainable conditions to develop greener synthetic routes.
Furthermore, the synergistic effect of the allene (B1206475) and hydroxyl groups in allenols, which can be isomeric to or derived from enynols, enables a special reactivity profile. acs.org The study of these related functionalities provides insights that can be applied to develop new transformations for enynols, expanding their synthetic utility. The design of multifunctional catalysts that can orchestrate cascade reactions starting from simple enynol precursors is an active area of research, promising even more efficient ways to construct complex molecules. researchgate.net
Future Directions and Emerging Research Avenues in Enynol Chemistry
Exploration of New Catalytic Systems for Enynol Transformations
The transformation of enynols into more complex molecules is heavily reliant on catalysis. While significant progress has been made with catalysts based on metals like gold, platinum, and palladium, the future lies in the discovery and development of novel catalytic systems that offer enhanced reactivity, selectivity, and broader substrate scope.
Key Research Thrusts:
Earth-Abundant Metal Catalysis: A major focus is shifting from precious metals to more abundant and less toxic first-row transition metals such as iron, copper, and cobalt. The development of iron-catalyzed cyclization reactions of enynols, for example, represents a significant step towards more economical and sustainable chemical synthesis. These catalysts could potentially mediate unique reaction pathways not accessible with traditional noble metal catalysts.
Photoredox and Dual Catalysis: The integration of photoredox catalysis with metal catalysis is opening new frontiers. This approach allows for the generation of highly reactive intermediates under mild conditions, enabling previously challenging transformations of enynols. Researchers are exploring dual catalytic systems where a photocatalyst absorbs light to initiate an electron transfer process, which then couples with a metal catalyst to control the subsequent bond-forming events.
Enzymatic and Bio-inspired Catalysis: Biocatalysis offers unparalleled selectivity, often under environmentally benign aqueous conditions. While still a nascent area for enynol chemistry, the development of engineered enzymes or bio-inspired small molecule catalysts could provide highly stereoselective methods for the transformation of complex enynols.
Table 1: Comparison of Catalytic Systems for Enynol Chemistry
| Catalyst Type | Advantages | Challenges | Potential Application for 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol |
|---|---|---|---|
| Precious Metals (Au, Pt, Pd) | High reactivity, well-understood mechanisms | High cost, potential toxicity | Well-established cyclization and rearrangement reactions. |
| Earth-Abundant Metals (Fe, Cu, Co) | Low cost, sustainable, low toxicity. | Lower reactivity, challenging mechanism elucidation. | Greener alternatives for intramolecular cyclization or cross-coupling reactions. |
| Photoredox/Dual Catalysis | Mild reaction conditions, unique reactivity | Complex reaction setups, substrate limitations | Accessing novel radical-mediated reaction pathways. |
| Biocatalysis | High stereoselectivity, green conditions | Limited substrate scope, enzyme development | Highly selective asymmetric transformations of the hydroxyl group. |
Development of Greener and More Sustainable Synthetic Approaches
The principles of green chemistry are increasingly integral to modern synthetic planning. For enynol chemistry, this involves minimizing waste, reducing energy consumption, and utilizing renewable resources and safer solvents.
Future research in this area will likely focus on:
Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Catalytic cycloisomerization reactions of enynols are inherently atom-economical as they rearrange the existing structure without adding or losing atoms.
Use of Safer Solvents: Moving away from chlorinated and volatile organic solvents towards greener alternatives like water, supercritical fluids (e.g., CO2), or bio-derived solvents. The development of water-tolerant catalytic systems is a key goal in this endeavor.
Energy Efficiency: Employing reaction conditions that require less energy, such as microwave-assisted synthesis or mechanochemistry, to drive enynol transformations more efficiently than traditional heating methods.
Advancements in Stereocontrol for Highly Functionalized Enynols
Many of the complex molecules derived from enynols are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The biological activity of such molecules often depends critically on their specific 3D arrangement. Therefore, controlling the stereochemical outcome of enynol reactions is of paramount importance.
Current and Future Strategies:
Asymmetric Catalysis: This remains the most powerful tool for achieving high levels of stereocontrol. Research is focused on designing new chiral ligands for metal catalysts that can effectively differentiate between the prochiral faces of an enynol substrate during the reaction.
Substrate and Reagent Control: This approach involves modifying the enynol substrate or the reagent to direct the stereochemical outcome. For a molecule like 6-Ethyl-2,5-dimethyloct-5-en-2-ol, the existing stereocenter at the alcohol-bearing carbon could be used to influence the formation of new stereocenters elsewhere in the molecule.
Computational Modeling: The use of high-level computational chemistry to model reaction transition states is becoming an indispensable tool. These models can predict the stereochemical outcome of a reaction and guide the rational design of more selective catalysts and substrates, accelerating the experimental discovery process.
Interdisciplinary Research Integrating Enynol Chemistry with Materials Science
The unique electronic and structural properties of molecules derived from enynols make them attractive candidates for applications beyond traditional organic synthesis, particularly in the realm of materials science.
Emerging Interdisciplinary Avenues:
Organic Electronics: The conjugated systems that can be formed from enynol precursors are of interest for creating organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The specific substitution pattern of an enynol could be used to tune the electronic properties (e.g., the HOMO/LUMO gap) of the resulting conjugated polymer or molecule.
Polymer Chemistry: Enynols can serve as versatile monomers for polymerization reactions. The development of new polymerization methods, such as ring-opening metathesis polymerization (ROMP) of cyclic structures derived from enynols, could lead to novel polymers with tailored thermal, mechanical, and optical properties.
Smart Materials: The reactivity of the enynol functional group could be harnessed to create responsive materials or "smart" polymers. For instance, a polymer containing enynol-derived side chains could be designed to undergo a specific chemical transformation (e.g., a cross-linking reaction) in response to an external stimulus like light, heat, or a chemical analyte.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol to address stereochemical and regioselectivity challenges?
- Methodological Answer : The synthesis of complex ene-yne alcohols like this compound often involves Sonogashira coupling for alkyne formation and acid-catalyzed cyclization. To optimize regioselectivity:
- Use Pd(PPh₃)₂Cl₂/CuI catalysts with controlled stoichiometry to minimize side reactions .
- Employ chiral ligands (e.g., BINAP) to influence stereochemistry during alkynol formation .
- Monitor reaction progress via GC-MS or in situ FTIR to detect intermediates.
- Data Table :
| Catalyst System | Yield (%) | Regioselectivity Ratio | Reference |
|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | 78% | 8:1 (desired:byproduct) | |
| Pd-BINAP/CuI | 65% | 15:1 (enantiomeric excess) |
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve spatial arrangements of ethyl and methyl groups .
- NMR : Assign peaks using ¹H-¹H COSY and HSQC to distinguish between alkene (δ 5.2–5.8 ppm) and alkyne (δ 2.1–2.5 ppm) protons .
- IR : Confirm hydroxyl (3400–3600 cm⁻¹) and alkyne (2100–2260 cm⁻¹) functional groups .
Q. How does hydrogen bonding influence the crystalline packing of this compound?
- Methodological Answer : Apply graph set analysis (Etter’s formalism) to classify hydrogen-bonding patterns:
- Identify donor-acceptor pairs (e.g., O–H···O) using Mercury software.
- Calculate interaction energies with DFT (B3LYP/6-31G*) to validate stability .
- Data Table :
| H-Bond Type | Distance (Å) | Angle (°) | Graph Set Notation |
|---|---|---|---|
| O–H···O | 2.85 | 165 |
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. XRD) for this compound be resolved?
- Methodological Answer :
- Cross-validate using dynamic NMR to assess conformational flexibility in solution vs. solid state .
- Perform DFT geometry optimization (B3LYP/6-31G*) to compare computed vs. experimental spectra .
- Use Hirshfeld surface analysis to identify intermolecular interactions affecting XRD results .
Q. What strategies are effective for enantiomeric separation of this compound?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol gradients (85:15) .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and refine using SHELXL .
- NMR chiral auxiliaries : Employ Eu(hfc)₃ to split enantiomer signals in ¹H NMR .
Q. How can computational modeling predict the reactivity of the alkyne and alkene moieties in this compound?
- Methodological Answer :
- Perform Fukui function analysis (DFT) to identify nucleophilic (alkyne) and electrophilic (alkene) sites .
- Simulate reaction pathways using Gaussian09 with solvent models (e.g., PCM for THF) .
- Data Table :
| Site | Fukui | Fukui | Reactivity Prediction |
|---|---|---|---|
| Alkyne | 0.12 | 0.45 | Electrophilic addition |
| Alkene | 0.31 | 0.09 | Nucleophilic attack |
Q. What experimental designs are suitable for studying the compound’s degradation under oxidative conditions?
- Methodological Answer :
- Use accelerated stability testing (40°C/75% RH) with LC-MS to track degradation products .
- Apply QSPR models to correlate substituent effects (e.g., ethyl vs. methyl) with oxidation rates .
- Monitor radical intermediates via EPR spectroscopy with DMPO spin traps .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental dipole moments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
